![molecular formula C23H34N6O2Si B8490489 N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8490489.png)
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group, the morpholin-4-yl-ethyl group, and the trimethylsilanyl-ethoxymethyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a useful tool for biochemical studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers or other materials.
作用机制
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The specific pathways involved would depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which share the core structure but differ in the substituents attached to the core. Examples include:
- 4-methoxyphenethylamine
- 2-(4-chlorophenyl)ethylamine
- 2-phenylethylamine hydrochloride
Uniqueness
What sets N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine apart is its combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C23H34N6O2Si |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-3-phenyl-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C23H34N6O2Si/c1-32(2,3)16-15-31-18-29-22-20(21(27-29)19-7-5-4-6-8-19)17-25-23(26-22)24-9-10-28-11-13-30-14-12-28/h4-8,17H,9-16,18H2,1-3H3,(H,24,25,26) |
InChI 键 |
MHGPGQCQXHMBGM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C2=NC(=NC=C2C(=N1)C3=CC=CC=C3)NCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Chloro-2-(hydroxymethyl)phenoxy]-1-{(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl}ethan-1-one](/img/structure/B8490408.png)

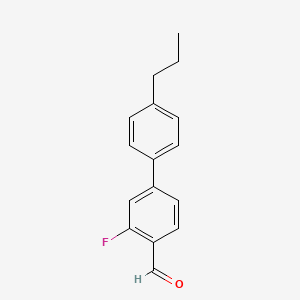
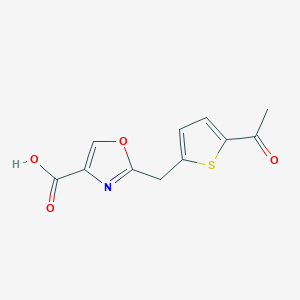
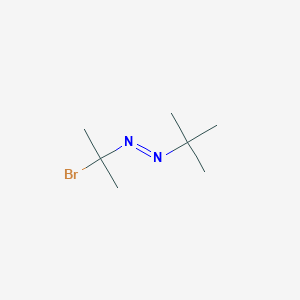
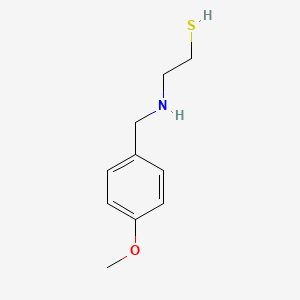
![2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane](/img/structure/B8490474.png)
![4-Chloro-2-[1,3]dioxolan-2-yl-phenol](/img/structure/B8490481.png)
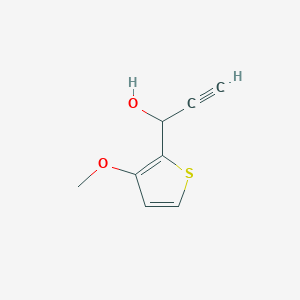

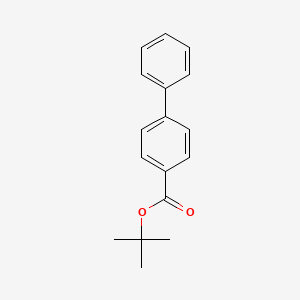
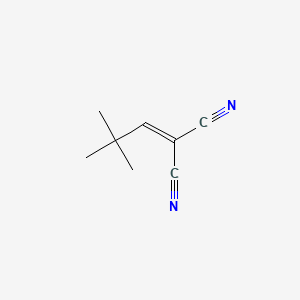
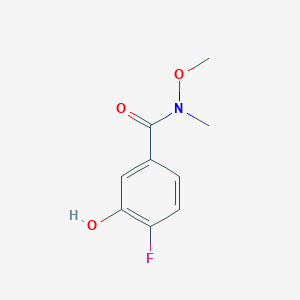
![4-Ethyl-7-methyl-benzo[b]thiophen-5-ol](/img/structure/B8490513.png)
